molecular formula C18H17NO B8313426 1-(4-Ethylbenzyl)indole-4-carbaldehyde

1-(4-Ethylbenzyl)indole-4-carbaldehyde

Cat. No. B8313426
M. Wt: 263.3 g/mol
InChI Key: PANWFHKHKJEXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzyl)indole-4-carbaldehyde is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylbenzyl)indole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylbenzyl)indole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Ethylbenzyl)indole-4-carbaldehyde

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]indole-4-carbaldehyde

InChI

InChI=1S/C18H17NO/c1-2-14-6-8-15(9-7-14)12-19-11-10-17-16(13-20)4-3-5-18(17)19/h3-11,13H,2,12H2,1H3

InChI Key

PANWFHKHKJEXGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.00 g of 1-(4-ethylbenzyl)-4-(hydroxymethyl) indole prepared in Example 34 and 2.31 g of activated manganese dioxide (~85%), there was added 30 ml of dichloromethane and the resulting mixture was stirred at room temperature for 4 hours. The reaction solution was filtered, followed by washing with dichloromethane (50 ml×2). The solvent was distilled off, under reduced pressure, from the resulting filtrate to give 0.92 g of 1-(4-ethylbenzyl)indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 93%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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